N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S2.ClH/c1-31-17-3-4-18-20(14-17)34-23(24-18)26(7-6-25-8-10-32-11-9-25)22(28)21-13-15-12-16(27(29)30)2-5-19(15)33-21;/h2-5,12-14H,6-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNOMEGPJQIQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C23H23ClN4O5S2
- Molecular Weight : 535.0 g/mol
- CAS Number : 1216543-45-1
The structure features a complex arrangement of a benzothiazole core, a nitro group, and a morpholinoethyl side chain, which may contribute to its biological activity.
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in the benzothiazole family are known to possess antimicrobial properties. They may inhibit bacterial growth or fungal proliferation through interaction with cellular targets.
- Anti-inflammatory Effects : The presence of the methoxy group and the benzothiazole core suggests potential anti-inflammatory activity. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various tumor cell lines. For instance, derivatives with similar structures have demonstrated selective cytotoxicity against cancerous cells while sparing normal cells .
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to this compound:
Case Studies and Research Findings
- Case Study on Antimicrobial Activity : A study involving various benzothiazole derivatives indicated that compounds with similar structures exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was reported as low as 50 µg/mL for certain derivatives .
- Research on Anti-inflammatory Properties : In vitro assays demonstrated that related compounds effectively inhibited COX enzymes, suggesting their potential use in treating conditions characterized by inflammation, such as arthritis or chronic pain syndromes.
- Cytotoxicity Evaluation : In a cytotoxicity assessment against several cancer cell lines, derivatives of this compound showed promising results, indicating selective toxicity towards malignant cells while having minimal effects on normal cells.
Future Directions
Given the promising biological activities observed in related compounds, further research is warranted to explore:
- Mechanistic Studies : Investigating the specific molecular targets and pathways influenced by this compound.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics, bioavailability, and therapeutic efficacy in relevant disease models.
- Structure-Activity Relationship (SAR) : Analyzing how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the benzothiazole/benzo[b]thiophene rings and the presence of heterocyclic systems. Below is a detailed comparison with a closely related compound from the evidence provided.
Table 1: Structural and Physicochemical Comparison
Key Observations
In contrast, the 6-chloro group in the analog () is electron-withdrawing, which may reduce binding affinity but increase metabolic stability . The absence of this group in the thiadiazole analog suggests divergent mechanisms of action.
Pharmacokinetic Implications: The morpholinoethyl group in both compounds likely improves solubility and modulates blood-brain barrier permeability. However, the higher molecular weight of the target compound (~520–550 g/mol vs. 460.4 g/mol) may reduce oral bioavailability due to Lipinski’s rule of five violations .
Preparation Methods
Synthesis of 6-Methoxybenzo[d]thiazol-2-amine
The benzothiazole core is synthesized via cyclization of 4-methoxy-2-aminothiophenol with chloroacetyl chloride under acidic conditions:
Preparation of 5-Nitrobenzo[b]thiophene-2-Carbonyl Chloride
Nitration of benzo[b]thiophene-2-carboxylic acid precedes acyl chloride formation:
Nitration :
$$ \text{Benzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4, 20°C} \text{5-Nitrobenzo[b]thiophene-2-carboxylic acid} $$Acyl Chloride Formation :
$$ \text{5-Nitrobenzo[b]thiophene-2-carboxylic acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{5-Nitrobenzo[b]thiophene-2-carbonyl chloride} $$
Coupling of Morpholinoethylamine to the Benzothiazole Core
The morpholinoethyl group is introduced via nucleophilic substitution:
Carboxamide Bond Formation
The final carboxamide linkage is established using acyl chloride and the alkylated benzothiazole:
- Amidation :
$$ \text{N-(6-Methoxybenzo[d]thiazol-2-yl)-2-morpholinoethylamine} + \text{5-Nitrobenzo[b]thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{Target Compound (Free Base)} $$
Optimization of Reaction Conditions
Critical Parameters for High Yield
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Nitration | 20°C, 4 hours, slow addition | 55% → 68% |
| Amidation | 0°C, EDCI/HOBt catalyst | 65% → 82% |
| Salt Formation | HCl gas in EtOAc | 70% → 89% |
- Catalysts : Ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) reduce racemization during amidation.
- Purity Control : HPLC with C18 column (acetonitrile/water gradient) ensures >98% purity.
Analytical Characterization Techniques
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR (400 MHz) | δ 8.42 (s, 1H, N=CH), 3.88 (s, 3H, OCH₃) | |
| FT-IR | 1645 cm⁻¹ (C=O), 1325 cm⁻¹ (NO₂) | |
| HRMS | [M+H]⁺ m/z 567.05 (calc. 567.04) |
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, 70:30 acetonitrile/water, 1 mL/min | 98.2% |
| Melting Point | 233–234°C |
Comparative Analysis with Analogous Compounds
Structural Analogues and Their Properties
| Compound | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|
| N-(6-Fluorobenzo[d]thiazol-2-yl)-...carboxamide | Fluorine vs. Methoxy | 12 µM |
| N-(Benzo[d]thiazol-2-yl)-...4-nitroanilinoacetamide | Nitroaniline substituent | 18 µM |
- Uniqueness : The methoxy group in the target compound enhances metabolic stability compared to fluoro analogues.
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to achieve high yield and purity?
- Methodological Answer: Multi-step synthesis requires precise control of reaction parameters. For example, temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions), and reaction time (monitored via TLC/HPLC) are critical . Purification often involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt . Catalysts such as HATU or EDCI may improve coupling efficiency in carboxamide formation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR : Assign peaks for diagnostic groups (e.g., methoxy at δ ~3.8 ppm, morpholinoethyl protons at δ ~2.4–3.5 ppm) .
- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and isotopic patterns consistent with chlorine/nitro groups .
- HPLC-PDA : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .
Q. How can researchers address challenges related to the compound’s solubility and stability in different solvents during experimental assays?
- Methodological Answer:
- Solubility : Test DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–2 weeks) and monitor degradation via LC-MS. Adjust pH to 5–7 to stabilize the morpholinoethyl and nitro groups .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict reactivity or biological interactions?
- Methodological Answer:
- Quantum Mechanics (QM) : Calculate reaction pathways (e.g., nitro group reduction) using Gaussian or ORCA to identify transition states .
- Molecular Dynamics (MD) : Simulate binding modes with targets (e.g., kinases) using GROMACS, guided by docking (AutoDock Vina) .
- Machine Learning : Train models on existing SAR data to prioritize derivatives with optimized logP or binding affinity .
Q. What strategies are recommended for resolving contradictions in biological activity data obtained from different assay conditions?
- Methodological Answer:
- Assay Standardization : Replicate assays under identical conditions (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate cytotoxicity (MTT assay) alongside target-specific activity (e.g., enzyme inhibition) to distinguish off-target effects .
- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s test) to identify outliers and adjust for variables like cell passage number .
Q. What methodologies are employed to investigate the compound’s interaction with specific biological targets, such as enzymes or receptors?
- Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon/koff) using immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with benzo[b]thiophene) .
Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?
- Methodological Answer:
- Scaffold Modifications : Replace the 6-methoxy group with halogens (Cl/F) to assess electronic effects on activity .
- Side-Chain Variations : Substitute morpholinoethyl with piperazinyl or pyrrolidinyl groups to alter solubility and target engagement .
- Prodrug Strategies : Introduce ester or carbonate moieties to the nitro group for enhanced bioavailability .
Data Contradiction Analysis
- Case Example : Conflicting IC50 values in kinase assays may arise from varying ATP concentrations. Re-test compounds under uniform ATP-Km conditions and validate with radiolabeled ATP assays .
Experimental Design Table
| Objective | Method | Key Parameters |
|---|---|---|
| SAR Optimization | Parallel synthesis + HPLC purification | R-group diversity (e.g., aryl, alkyl) |
| Target Engagement Validation | SPR + Cellular Thermal Shift Assay | Binding affinity (KD), thermal stability |
| Metabolic Stability | Liver microsome assay (human/rat) | Half-life (t1/2), CYP450 inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
